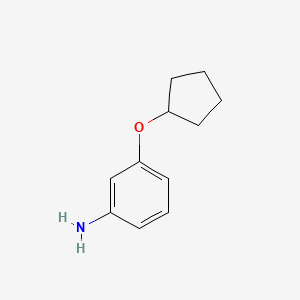

3-(Cyclopentyloxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopentyloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNLSQQEYXXVRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588419 | |

| Record name | 3-(Cyclopentyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

653604-38-7 | |

| Record name | 3-(Cyclopentyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Cyclopentyloxy)aniline chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and a plausible synthetic route for 3-(Cyclopentyloxy)aniline. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information for the synthesis and handling of this compound.

Chemical Structure and Identifiers

This compound is an aromatic amine featuring a cyclopentyl ether substituent at the meta-position of the aniline ring.

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 653604-38-7[1] |

| Molecular Formula | C₁₁H₁₅NO |

| SMILES | NC1=CC=CC(OC2CCCC2)=C1 |

| InChI | InChI=1S/C11H15NO/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,12H2 |

Physicochemical Properties

Detailed experimental data for this compound is not widely available in public literature. The following table summarizes the basic calculated and available properties.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 177.24 g/mol | Calculated |

| Appearance | Not specified | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of 3-aminophenol with a cyclopentyl halide in the presence of a base.

Reaction Scheme:

3-Aminophenol + Cyclopentyl Bromide → this compound

Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Methodology

Materials:

-

3-Aminophenol

-

Cyclopentyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminophenol (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous DMF.

-

Addition of Reagent: Stir the mixture at room temperature under an inert atmosphere (argon or nitrogen) for 15 minutes. Add cyclopentyl bromide (1.2 equivalents) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This generalized protocol is based on the well-established Williamson ether synthesis and should provide a solid starting point for the laboratory-scale preparation of this compound.[2][3][4][5][6] Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, may be necessary to achieve the desired yield and purity.

References

Synthesis of 3-(Cyclopentyloxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the prevalent synthesis pathways for 3-(Cyclopentyloxy)aniline, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and quantitative data to support researchers in the fields of medicinal chemistry and drug development.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized as an intermediate in the preparation of pharmacologically active molecules. Its structure, featuring a substituted aniline moiety, makes it a crucial component for introducing the cyclopentyloxyaniline pharmacophore into larger, more complex molecules. This guide focuses on a robust and widely applicable synthetic approach: the selective O-alkylation of 3-aminophenol.

Core Synthesis Pathway: Selective O-Alkylation of 3-Aminophenol

The most common and reliable method for the synthesis of this compound involves a three-step process starting from 3-aminophenol. This strategy addresses the key challenge of chemoselectivity, ensuring the alkylation occurs at the hydroxyl group rather than the amino group. The pathway consists of:

-

Protection of the Amino Group: The amino group of 3-aminophenol is temporarily protected to prevent its reaction in the subsequent alkylation step.

-

O-Alkylation: The hydroxyl group of the protected 3-aminophenol is alkylated using a suitable cyclopentylating agent, typically cyclopentyl bromide.

-

Deprotection of the Amino Group: The protecting group is removed to yield the final product, this compound.

A common and effective method for the protection of the amino group is the formation of a Schiff base with benzaldehyde. This imine is stable under the basic conditions of the subsequent alkylation step and can be readily hydrolyzed to regenerate the amine.

Spectroscopic Analysis of 3-(Cyclopentyloxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Cyclopentyloxy)aniline, a key intermediate in pharmaceutical and materials science. Due to the limited availability of published experimental data for the meta isomer, this document utilizes high-quality spectral data from its close structural isomer, para-(Cyclopentyloxy)aniline, to provide a robust predictive framework for its characterization. The methodologies and expected spectral features detailed herein serve as a valuable resource for the synthesis, purification, and analysis of this class of compounds.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound (based on p-isomer data)

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~ 7.1-7.3 | t | 1H | Ar-H |

| 2 | ~ 6.6-6.8 | m | 3H | Ar-H |

| 3 | ~ 4.7-4.8 | m | 1H | O-CH (cyclopentyl) |

| 4 | ~ 3.6 | br s | 2H | NH₂ |

| 5 | ~ 1.8-2.0 | m | 2H | Cyclopentyl-H |

| 6 | ~ 1.5-1.8 | m | 6H | Cyclopentyl-H |

Note: Data is derived from the known spectrum of p-(Cyclopentyloxy)aniline and predicted shifts for a 1,3-disubstituted benzene ring.

Table 2: Predicted ¹³C NMR Data for this compound (based on p-isomer data)

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~ 158-160 | Ar-C (C-O) |

| 2 | ~ 140-142 | Ar-C (C-N) |

| 3 | ~ 129-131 | Ar-CH |

| 4 | ~ 110-115 | Ar-CH |

| 5 | ~ 105-110 | Ar-CH |

| 6 | ~ 100-105 | Ar-CH |

| 7 | ~ 80-82 | O-CH (cyclopentyl) |

| 8 | ~ 32-34 | Cyclopentyl-CH₂ |

| 9 | ~ 23-25 | Cyclopentyl-CH₂ |

Note: Data is derived from the known spectrum of p-(Cyclopentyloxy)aniline and predicted shifts for a 1,3-disubstituted benzene ring.

Infrared (IR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the N-H bonds of the primary amine, C-N stretching, C-O stretching, and aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3250 | Medium, two bands | N-H stretch (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Strong | Aliphatic C-H stretch (cyclopentyl) |

| 1620-1580 | Strong | N-H bend (scissoring) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1335-1250 | Strong | Aromatic C-N stretch |

| 1250-1200 | Strong | Aryl-O stretch (asymmetric) |

| ~1050 | Medium | Aryl-O stretch (symmetric) |

| 910-665 | Broad, Strong | N-H wag |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular ion peak (M⁺) for this compound (C₁₁H₁₅NO) is expected at m/z 177.12.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment |

| 177 | [M]⁺ (Molecular Ion) |

| 109 | [M - C₅H₈]⁺ (Loss of cyclopentene) |

| 93 | [C₆H₅NH₂]⁺ (Aniline fragment) |

| 69 | [C₅H₉]⁺ (Cyclopentyl cation) |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for aromatic amines like this compound.

NMR Spectroscopy

-

Instrumentation : A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation : Weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

¹H NMR Acquisition :

-

Experiment : Standard single-pulse experiment.

-

Spectral Width : 12-16 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Scans : 8-16.

-

-

¹³C NMR Acquisition :

-

Experiment : Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width : 200-240 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Scans : Several hundred to thousands to achieve a good signal-to-noise ratio.

-

-

Processing : Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (e.g., CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).

IR Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation :

-

Neat (Liquid) : Place a drop of the neat liquid sample between two KBr or NaCl plates.

-

KBr Pellet (Solid) : Mix a small amount of solid sample with dry KBr powder and press it into a thin, transparent disk.

-

-

Acquisition : Record the spectrum typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry

-

Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

GC-MS Protocol :

-

Injection : Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Separation : Use a suitable capillary column (e.g., a nonpolar column like DB-5ms) with a temperature program to separate the analyte from any impurities.

-

Ionization : Use a standard ionization technique, such as Electron Ionization (EI) at 70 eV.

-

Detection : Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound such as this compound.

A Technical Guide to the Solubility of 3-(Cyclopentyloxy)aniline in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Cyclopentyloxy)aniline, a compound of interest in pharmaceutical and chemical synthesis. Due to the limited availability of public quantitative solubility data for this specific molecule, this document emphasizes a predictive approach based on its chemical structure and provides a detailed, standardized experimental protocol for its empirical determination. A qualitative solubility profile in a range of common laboratory solvents is presented in a tabular format. Furthermore, a logical workflow for determining solubility is illustrated using a Graphviz diagram. This guide is intended to be a foundational resource for laboratory professionals, enabling them to effectively work with this compound in various experimental settings.

Predicted Solubility Profile of this compound

The solubility of an organic compound is primarily dictated by its molecular structure, including the presence of functional groups, overall polarity, and molecular size. This compound possesses a combination of polar and non-polar features that influence its interaction with different solvents.

-

Aniline Moiety: The primary amine (-NH2) group on the benzene ring is capable of hydrogen bonding, both as a donor and an acceptor. This suggests favorable interactions with polar protic solvents such as alcohols and water.

-

Cyclopentyloxy Group: The ether linkage in the cyclopentyloxy group can act as a hydrogen bond acceptor. The cyclopentyl ring itself is a non-polar, hydrophobic moiety.

-

Aromatic Ring: The benzene ring is non-polar and contributes to the molecule's overall lipophilicity.

Based on these structural features, a qualitative prediction of the solubility of this compound in common laboratory solvents can be made. The general principle of "like dissolves like" is a useful guideline.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The presence of the amine and ether groups allows for some hydrogen bonding with water, but the non-polar cyclopentyl and benzene rings limit extensive solubility. |

| Methanol | Soluble | The alcohol can engage in hydrogen bonding with the aniline and ether groups, and its small alkyl chain can interact with the non-polar parts of the molecule. | |

| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for anilines due to its ability to form hydrogen bonds and solvate the non-polar regions. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for a wide range of organic compounds, including anilines. |

| N,N-Dimethylformamide (DMF) | Very Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent capable of solvating both the polar and non-polar portions of the molecule. | |

| Acetone | Soluble | The ketone group in acetone can act as a hydrogen bond acceptor, and its overall polarity is suitable for dissolving substituted anilines. | |

| Acetonitrile | Soluble | While less polar than DMSO or DMF, acetonitrile can still effectively solvate the molecule. | |

| Non-Polar | Toluene | Soluble | The aromatic ring of toluene can interact favorably with the benzene ring of this compound through π-stacking, and it can solvate the non-polar cyclopentyl group. |

| Hexane | Sparingly Soluble | As a non-polar aliphatic hydrocarbon, hexane will primarily interact with the non-polar regions of the molecule. The polar amine group will limit solubility. | |

| Dichloromethane (DCM) | Soluble | DCM is a good solvent for many organic compounds due to its ability to dissolve a range of polarities. | |

| Diethyl Ether | Soluble | The ether can act as a hydrogen bond acceptor and effectively solvate the non-polar parts of the molecule. |

Experimental Protocol for Determining Thermodynamic Solubility

The following protocol details the shake-flask method, which is considered a reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[1]

2.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument

-

Volumetric flasks and pipettes

2.2. Procedure

-

Preparation of Solvent: Prepare the desired solvent or buffer solution. For pH-dependent solubility, use appropriate buffers.

-

Addition of Excess Solid: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a glass vial.

-

Addition of Solvent: Add a known volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).[2] The shaking ensures continuous mixing of the solid and the solvent.

-

Phase Separation: After the equilibration period, remove the vial and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or filter the supernatant through a syringe filter.[3]

-

Sample Preparation for Analysis: Carefully take an aliquot of the clear, saturated supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor.

2.3. Data Analysis and Reporting

The solubility should be reported in units such as mg/mL or mol/L. It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

An In-Depth Technical Guide to 3-(Cyclopentyloxy)aniline: Synthesis, Applications, and Biological Evaluation Framework

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Cyclopentyloxy)aniline, a key chemical intermediate in contemporary organic synthesis and medicinal chemistry. While a detailed historical account of its initial discovery is not prominently documented in scientific literature, its importance is evident from its role as a structural motif in the development of complex bioactive molecules. This document outlines a robust and widely applicable synthetic protocol for its preparation, details its applications in drug discovery, and presents a framework for its biological evaluation based on established methodologies for analogous aniline derivatives. Due to the compound's primary role as a building block, direct quantitative biological data is not available in the public domain; however, this guide provides the necessary protocols for researchers to conduct such evaluations.

Introduction and Physicochemical Properties

This compound is an aromatic amine featuring a cyclopentyl ether moiety at the meta-position of the aniline ring. Its chemical structure combines the nucleophilic character of the aniline nitrogen with the lipophilic and sterically defined cyclopentyloxy group, making it a valuable synthon for introducing this specific pharmacophore into larger molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 653604-38-7 | [Commercial Suppliers] |

| Molecular Formula | C₁₁H₁₅NO | [Commercial Suppliers] |

| Molecular Weight | 177.24 g/mol | [Commercial Suppliers] |

| Appearance | Varies (typically a liquid or low-melting solid) | [Commercial Suppliers] |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Solubility | Soluble in common organic solvents | Inferred |

History and Discovery

The specific historical details of the first synthesis of this compound are not well-documented in peer-reviewed literature. Its emergence is closely tied to the broader exploration of aniline derivatives in medicinal chemistry. The cyclopentyloxy group is a recognized bioisostere for other functionalities and can be employed to modulate a compound's pharmacokinetic properties, such as lipophilicity and metabolic stability. As such, this compound likely became a compound of interest as a readily available intermediate for the synthesis of libraries of compounds in drug discovery programs, particularly those targeting kinases.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This method involves the O-alkylation of a phenol with an alkyl halide under basic conditions. In this case, 3-aminophenol is reacted with a cyclopentyl halide.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Williamson Ether Synthesis

Materials:

-

3-Aminophenol

-

Cyclopentyl bromide (or iodide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 3-aminophenol (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (1.5-2.0 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add cyclopentyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete (as indicated by the consumption of 3-aminophenol), cool the mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Applications in Drug Discovery

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The aniline moiety provides a reactive handle for various coupling reactions, such as amide bond formation or Buchwald-Hartwig amination, while the cyclopentyloxy group can occupy hydrophobic pockets in protein targets and improve pharmacokinetic properties.

Role as an Intermediate in Kinase Inhibitor Synthesis

Aniline and its derivatives are common scaffolds in the development of kinase inhibitors. The aniline nitrogen can act as a hydrogen bond donor, and the aromatic ring can participate in pi-stacking interactions within the ATP-binding site of kinases. The cyclopentyloxy substituent can be tailored to fit into specific hydrophobic regions of the kinase domain, potentially enhancing potency and selectivity.

Caption: Role in complex molecule synthesis.

Biological Activity and Evaluation Framework

As of the latest literature review, there is no publicly available quantitative biological data for this compound itself. Its biological relevance is primarily inferred from the activity of the larger molecules it is used to synthesize. Below are detailed, generalized protocols for how one might screen this compound for potential biological activities commonly associated with aniline derivatives.

Table 2: Quantitative Biological Data for this compound

| Assay Type | Target | Result (e.g., IC₅₀, Kᵢ) |

| Kinase Inhibition | e.g., Src, EGFR | Not Available |

| Antimicrobial Activity | e.g., S. aureus | Not Available |

| Cytotoxicity | e.g., HeLa, A549 | Not Available |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a general method to assess the inhibitory activity of a compound against a protein kinase.

Materials:

-

Purified recombinant kinase (e.g., Src, EGFR)

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in the assay buffer.

-

In a 384-well plate, add the kinase and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence) is inversely proportional to the kinase inhibition.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response data to a suitable sigmoidal model.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound dissolved in DMSO

-

96-well microtiter plates

-

Bacterial inoculum standardized to approximately 5 x 10⁵ CFU/mL

Procedure:

-

Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate.

-

Add the standardized bacterial inoculum to each well.

-

Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Signaling Pathway Interactions

Given that many aniline derivatives function as kinase inhibitors, a molecule derived from this compound could potentially interfere with cellular signaling pathways regulated by kinases. These pathways are often implicated in cell proliferation, survival, and differentiation.

Caption: Potential interaction with a signaling pathway.

Conclusion

This compound is a valuable and versatile chemical intermediate with clear applications in the synthesis of complex organic molecules, particularly within the realm of drug discovery. While its own biological activity profile is not yet characterized in the literature, its structural features make it an attractive starting point for the development of novel therapeutic agents. This guide provides a foundational understanding of its synthesis and potential applications, along with robust protocols to enable further research into its biological properties. Future studies are warranted to explore the direct biological effects of this compound and its simple derivatives to potentially uncover new pharmacological leads.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of an alkoxy group, such as a cyclopentyloxy moiety, can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent aniline structure. This technical guide provides a comprehensive overview of 3-(cyclopentyloxy)aniline and its related derivatives, focusing on their synthesis, potential therapeutic applications, and the structure-activity relationships that govern their biological activity. While specific data on this compound is limited in publicly available literature, this guide synthesizes information on closely related analogues and general synthetic methodologies to provide a predictive framework for researchers.

Introduction

The aniline scaffold is a privileged structure in drug discovery, present in a wide range of approved drugs, including kinase inhibitors for cancer therapy and anti-inflammatory agents.[1] Modification of the aniline ring with various substituents allows for the fine-tuning of a compound's properties to enhance efficacy, selectivity, and metabolic stability. The cyclopentyloxy group, a moderately lipophilic and conformationally restricted moiety, is an attractive substituent for modulating receptor binding and pharmacokinetic profiles. This guide will explore the synthesis and potential biological activities of this compound and its derivatives, drawing on established principles of medicinal chemistry and available data on analogous compounds.

Synthesis of this compound and Derivatives

The synthesis of this compound can be achieved through the O-alkylation of 3-aminophenol. Several general methods for the selective alkylation of aminophenols have been reported and can be adapted for this specific transformation.

General Synthesis of this compound

A plausible and efficient route to this compound involves the etherification of 3-aminophenol with a suitable cyclopentylating agent, such as cyclopentyl bromide. To prevent the competing N-alkylation of the amino group, a protection strategy is often employed.

Experimental Protocol: Synthesis of this compound

Step 1: Protection of the Amino Group

-

To a solution of 3-aminophenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, is added an aldehyde, for example, benzaldehyde (1.0 eq).

-

The reaction mixture is stirred at room temperature, and the formation of the corresponding imine is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude N-benzylidene-3-hydroxyaniline.

Step 2: O-Alkylation

-

The crude imine from Step 1 is dissolved in a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF).

-

An excess of a base, such as potassium carbonate (K₂CO₃, 2.0 eq), is added to the solution.

-

Cyclopentyl bromide (1.2 eq) is then added, and the reaction mixture is heated to reflux.

-

The progress of the reaction is monitored by TLC. Upon completion, the inorganic salts are filtered off, and the solvent is evaporated.

Step 3: Deprotection of the Amino Group

-

The crude product from Step 2 is dissolved in a mixture of an organic solvent (e.g., diethyl ether) and an acidic aqueous solution (e.g., 1M HCl).

-

The mixture is stirred vigorously at room temperature to facilitate the hydrolysis of the imine.

-

The aqueous layer is then neutralized with a base (e.g., NaOH) to a pH of ~8-9, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude this compound is then purified by column chromatography on silica gel to afford the pure product.

Table 1: Hypothetical Synthesis Data for this compound

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3-Aminophenol, Benzaldehyde | - | DCM | 25 | 2 | >95 |

| 2 | N-benzylidene-3-hydroxyaniline, Cyclopentyl bromide | K₂CO₃ | Acetone | 56 | 12 | 80-90 |

| 3 | N-benzylidene-3-(cyclopentyloxy)aniline | 1M HCl, NaOH | Diethyl ether/H₂O | 25 | 4 | 85-95 |

Note: The data in this table is hypothetical and based on typical yields for similar reactions. Actual results may vary.

Synthesis of Related Aniline Derivatives

The core this compound scaffold can be further modified to explore structure-activity relationships (SAR). Common modifications include substitution on the aniline ring or the amino group.

Experimental Protocol: N-Alkylation of this compound

-

To a solution of this compound (1.0 eq) in a suitable solvent such as methanol, is added an aldehyde or ketone (1.1 eq).

-

The mixture is stirred at room temperature for 1-2 hours to form the corresponding imine or enamine intermediate.

-

A reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), is then added portion-wise at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is quenched by the addition of water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Potential Therapeutic Applications and Structure-Activity Relationships (SAR)

While there is no specific biological data for this compound in the public domain, the broader class of alkoxy-substituted anilines has shown significant promise in various therapeutic areas.

Kinase Inhibition

Aniline derivatives are a well-established class of kinase inhibitors.[1] The aniline moiety often serves as a key pharmacophore that interacts with the hinge region of the ATP-binding pocket of kinases. The nature and position of substituents on the aniline ring can significantly impact binding affinity and selectivity.

Alkoxy groups, in particular, can form crucial hydrogen bonds with the kinase hinge region or occupy hydrophobic pockets within the active site. For instance, 7-alkoxy-4-anilino-3-quinolinecarbonitriles have been evaluated for Src kinase inhibitory activity.[2] The variation of the alkoxy group can be a key strategy in optimizing the potency and selectivity of these inhibitors.

Logical Relationship: Kinase Inhibitor Design

Caption: SAR logic for aniline-based kinase inhibitors.

Anti-Inflammatory Activity

Some aniline derivatives exhibit anti-inflammatory properties. For example, derivatives of 3-substituted-indolin-2-one have been investigated as potent anti-inflammatory agents, with some compounds inhibiting the production of nitric oxide and pro-inflammatory cytokines like TNF-α and IL-6.[3][4] The introduction of a cyclopentyloxy group could modulate the anti-inflammatory activity by altering the compound's lipophilicity and interaction with biological targets involved in the inflammatory cascade.

Signaling Pathway: Potential Anti-Inflammatory Mechanism

References

- 1. benchchem.com [benchchem.com]

- 2. Investigation of the effect of varying the 4-anilino and 7-alkoxy groups of 3-quinolinecarbonitriles on the inhibition of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Theoretical Properties and Computational Modeling of 3-(Cyclopentyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Cyclopentyloxy)aniline is a molecule of interest in medicinal chemistry, possessing structural features that suggest potential for biological activity. This technical guide provides a comprehensive overview of its theoretical properties and a framework for its computational modeling. While specific experimental data for this compound is limited in public literature, this document outlines the established theoretical and computational methodologies that can be applied to predict its physicochemical properties, reactivity, and potential as a drug candidate. This guide also presents generalized experimental protocols for its synthesis and characterization based on established methods for analogous compounds. All quantitative data presented are illustrative and derived from computational predictions for structurally similar molecules, intended to serve as a reference for future research.

Theoretical Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). For novel compounds like this compound, computational methods provide valuable initial estimates of these properties.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Property | Predicted Value for this compound | Experimental Value for Aniline[1] | Notes |

| Molecular Formula | C₁₁H₁₅NO | C₆H₇N | - |

| Molecular Weight ( g/mol ) | 177.24[2][3] | 93.13 | The cyclopentyloxy group significantly increases molecular weight. |

| logP (Octanol/Water Partition Coefficient) | ~2.5 - 3.5 | 0.9 | Increased lipophilicity due to the cyclopentyl and ether groups. This is a key predictor of membrane permeability. |

| Topological Polar Surface Area (TPSA) (Ų) | ~35.3 | 26.0 | The ether oxygen contributes to the polar surface area, influencing hydrogen bonding potential. |

| Hydrogen Bond Donors | 1 (from the amine group) | 1 | Important for receptor interactions. |

| Hydrogen Bond Acceptors | 2 (from the amine nitrogen and ether oxygen) | 1 | Important for receptor interactions. |

| Rotatable Bonds | 2 | 0 | The cyclopentyloxy group introduces flexibility. |

| pKa (acidic) | ~17-18 (N-H) | 30 | Predicted for the amine proton. |

| pKa (basic) | ~4.2 | 4.6 | Predicted for the amine nitrogen, indicating it is a weak base. |

Note: Predicted values for this compound are estimations based on computational models and data from structurally similar compounds.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules.[4][5][6][7] These calculations provide insights into molecular orbitals, electrostatic potential, and other electronic properties that govern chemical reactions and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.[8]

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, indicating these are the most likely sites for electrophilic attack. The LUMO is anticipated to be distributed across the aromatic ring. A smaller HOMO-LUMO gap would suggest higher reactivity.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[2][9][10][11] This is crucial for predicting how the molecule will interact with biological targets like proteins and enzymes.

In the MEP map of this compound, negative potential (typically colored red or orange) would be expected around the nitrogen and oxygen atoms, indicating regions that are attractive to electrophiles or likely to participate in hydrogen bonding as acceptors. Positive potential (blue) would be located around the amine hydrogens, indicating sites for nucleophilic attack or hydrogen bond donation.

Computational Modeling in Drug Discovery

Computational modeling plays a pivotal role in modern drug discovery by enabling the prediction of a molecule's interaction with biological targets, thereby saving time and resources in the early stages of development.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12][13][14][15] In the context of drug discovery, this involves docking a ligand (like this compound) into the active site of a target protein.

A typical molecular docking workflow is as follows:

Caption: A generalized workflow for molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[16][17][18][19] These models are used to predict the activity of new, unsynthesized compounds.

The development of a QSAR model involves the following steps:

Caption: A typical workflow for developing a QSAR model.

For this compound, a QSAR study would require a dataset of structurally similar aniline derivatives with known biological activity against a specific target.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound, based on established chemical literature for similar compounds.[20]

Synthesis of this compound

A plausible synthetic route to this compound is via a Williamson ether synthesis followed by the reduction of a nitro group.

Caption: A proposed two-step synthesis pathway for this compound.

Protocol for Step 1: Synthesis of 1-Cyclopentyloxy-3-nitrobenzene

-

To a solution of 3-nitrophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add cyclopentyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-cyclopentyloxy-3-nitrobenzene.

Protocol for Step 2: Synthesis of this compound

-

To a solution of 1-cyclopentyloxy-3-nitrobenzene (1.0 eq) in a solvent such as ethanol or ethyl acetate, add a reducing agent. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl), or catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

If using SnCl₂/HCl, stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

-

If using catalytic hydrogenation, subject the reaction mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

-

Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | To determine the number and environment of hydrogen atoms. | Signals corresponding to the aromatic protons, the methine proton of the cyclopentyl group, the methylene protons of the cyclopentyl group, and the amine protons. The chemical shifts and coupling patterns would be diagnostic. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | To determine the number and environment of carbon atoms. | Resonances for the aromatic carbons (with distinct shifts for the carbon attached to the oxygen and nitrogen), and the carbons of the cyclopentyl group. |

| FT-IR (Fourier-Transform Infrared Spectroscopy) | To identify functional groups. | Characteristic absorption bands for the N-H stretch of the amine (around 3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C stretches of the aromatic ring, and the C-O stretch of the ether. |

| MS (Mass Spectrometry) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of this compound (177.24 g/mol ). |

| Purity Analysis (HPLC, GC-MS) | To determine the purity of the synthesized compound. | A single major peak in the chromatogram. |

Conclusion

This technical guide has provided a comprehensive theoretical and computational framework for the study of this compound. While specific experimental data for this molecule is not widely available, the methodologies outlined herein for predicting physicochemical properties, performing quantum chemical calculations, and conducting computational modeling studies such as molecular docking and QSAR, provide a solid foundation for future research. The generalized experimental protocols for synthesis and characterization offer a practical starting point for chemists to produce and verify this compound. It is hoped that this guide will serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the exploration of this compound and its potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 12. systems.uomisan.edu.iq [systems.uomisan.edu.iq]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. sysrevpharm.org [sysrevpharm.org]

- 19. QSAR.pptx quantitative Analysis Of Structure Activity Relationship | PPTX [slideshare.net]

- 20. benchchem.com [benchchem.com]

Potential Research Areas for 3-(Cyclopentyloxy)aniline: A Technical Guide for Drug Discovery Professionals

Introduction

3-(Cyclopentyloxy)aniline is a substituted aniline derivative with a chemical structure that suggests potential for exploration in various therapeutic areas. While specific research on this compound is limited, its core aniline scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. The presence of a cyclopentyloxy group at the meta position introduces lipophilicity and conformational constraints that can influence its binding to biological targets and its pharmacokinetic properties. This technical guide outlines potential research avenues for this compound, drawing parallels from structurally related molecules and providing detailed hypothetical experimental protocols to facilitate its investigation as a novel therapeutic agent.

Aniline and its derivatives are fundamental building blocks in medicinal chemistry, contributing to a wide range of drugs, from early sulfa antibiotics to modern targeted cancer therapies.[1] However, the aniline moiety can be associated with metabolic instability and toxicity, necessitating careful structural modification and evaluation.[2] The exploration of derivatives like this compound is a rational approach to potentially mitigate these liabilities while retaining or enhancing desired biological activity.

Potential Therapeutic Areas and Molecular Targets

Based on the known activities of other alkoxy-aniline derivatives, two primary areas of research are proposed for this compound: oncology, focusing on kinase inhibition, and neurology, targeting G-protein coupled receptors (GPCRs).

Oncology: Kinase Inhibition

Aniline derivatives are prevalent in the field of oncology, particularly as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1] The 3-alkoxy aniline motif is present in several known kinase inhibitors.

Hypothesized Molecular Targets:

-

Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR) are key targets in cancer therapy. Many inhibitors of these kinases feature an aniline core.

-

Non-Receptor Tyrosine Kinases: Src family kinases and Bruton's tyrosine kinase (BTK) are important in cancer cell signaling and survival.

-

Serine/Threonine Kinases: Inhibitors of kinases like Raf, MEK, and AKT, which are central to the MAPK and PI3K signaling pathways, often contain aniline-like structures.

Neurology: G-Protein Coupled Receptor (GPCR) Modulation

Alkoxy-substituted aromatic compounds are known to interact with various GPCRs in the central nervous system (CNS). The physicochemical properties of this compound suggest it may cross the blood-brain barrier, making it a candidate for neurological disorders.

Hypothesized Molecular Targets:

-

Serotonin (5-HT) Receptors: Different subtypes of 5-HT receptors are implicated in depression, anxiety, and psychosis.

-

Dopamine (D) Receptors: Modulation of dopamine receptors is a key strategy for treating schizophrenia, Parkinson's disease, and other neurological conditions.

-

Adrenergic Receptors: These receptors are involved in various physiological processes and are targets for cardiovascular and psychiatric medications.

Data Presentation: Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below. These values are typically obtained from computational predictions or supplier information.

| Property | Value | Source |

| CAS Number | 653604-38-7 | Commercial Supplier |

| Molecular Formula | C₁₁H₁₅NO | Commercial Supplier |

| Molecular Weight | 177.24 g/mol | Commercial Supplier |

| Predicted LogP | 2.8 - 3.2 | Computational |

| Predicted pKa (amine) | 4.5 - 5.0 | Computational |

| Predicted Solubility | Moderately soluble in organic solvents | Computational |

Experimental Protocols

The following are detailed, hypothetical protocols for the initial screening and characterization of this compound.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to assess the inhibitory activity of this compound against a panel of protein kinases.[3]

Materials:

-

Recombinant protein kinases (e.g., VEGFR2, EGFR, Src)

-

Kinase-specific peptide substrates

-

ATP

-

This compound

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well plates

-

Plate reader with luminescence detection

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution in DMSO.

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.

-

Add 2 µL of the kinase solution (at 2X final concentration) to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 2 µL of a mixture of the peptide substrate and ATP (at 2X final concentration).

-

Incubate for 60 minutes at 30°C.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

GPCR Functional Assay: cAMP Measurement

This protocol outlines a method to screen for agonist or antagonist activity of this compound at Gs or Gi-coupled GPCRs.[4]

Materials:

-

HEK293 or CHO cells transiently or stably expressing the GPCR of interest

-

Cell culture medium

-

This compound

-

Known agonist and antagonist for the target GPCR

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

384-well white cell culture plates

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Cell Seeding: Seed the cells in 384-well plates at an appropriate density and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.

-

Agonist Mode Screening:

-

Remove the culture medium and add the diluted compounds to the cells.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.

-

-

Antagonist Mode Screening:

-

Pre-incubate the cells with the diluted compounds for 15 minutes at 37°C.

-

Add a known agonist at its EC₈₀ concentration to all wells (except for the negative control).

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels.

-

-

Data Analysis:

-

For agonist mode, plot the cAMP signal against the compound concentration to determine the EC₅₀.

-

For antagonist mode, plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀.

-

Cell Viability Assay (MTT)

This assay is used to determine the cytotoxic effect of this compound on cancer cell lines.[5][6]

Materials:

-

Cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well clear cell culture plates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium and add 100 µL of the diluted compound to the respective wells.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well.

-

Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Mandatory Visualizations

Hypothesized Signaling Pathway Inhibition

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway by this compound.

Experimental Workflow for Kinase Inhibitor Screening

Caption: A typical workflow for the screening and initial characterization of a potential kinase inhibitor.

Logical Relationship for GPCR Ligand Discovery

Caption: Logical workflow for identifying and characterizing the activity of this compound at GPCRs.

Conclusion

While this compound is a relatively unexplored chemical entity, its structural features suggest it is a promising starting point for drug discovery campaigns. The proposed research areas in oncology and neurology are based on the well-documented activities of related aniline derivatives. The provided experimental protocols and workflows offer a clear and structured approach for the initial investigation of this compound's biological activities. Further research, including synthesis of analogs and in-depth pharmacological profiling, will be necessary to fully elucidate the therapeutic potential of this compound and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. cresset-group.com [cresset-group.com]

- 3. benchchem.com [benchchem.com]

- 4. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: 3-(Cyclopentyloxy)aniline as a Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopentyloxy)aniline is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a variety of biologically active compounds. Its utility is underscored by the prevalence of the aniline substructure in numerous approved drugs and clinical candidates. The cyclopentyloxy group provides a desirable lipophilic character, which can enhance membrane permeability and oral bioavailability of drug candidates. Furthermore, strategic placement of this group at the meta-position of the aniline ring allows for diverse chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.

These application notes provide a comprehensive overview of the utility of this compound in the design and synthesis of potent and selective kinase inhibitors, with a particular focus on inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a key target in oncology and neuroinflammatory diseases.

Application: Building Block for CSF-1R Inhibitors

The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages and microglia.[1][2] Dysregulation of the CSF-1R signaling pathway is implicated in various pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases.[3] Consequently, CSF-1R has emerged as a compelling therapeutic target, and several small molecule inhibitors have been developed. The aniline scaffold is a common feature in many of these inhibitors, serving as a key pharmacophore for interaction with the kinase hinge region.

Featured Compound: PLX5622 - A Brain-Penetrant CSF-1R Inhibitor

PLX5622 is a highly selective and potent CSF-1R inhibitor that has demonstrated the ability to cross the blood-brain barrier.[4][5] This property makes it an invaluable research tool for studying the role of microglia in the central nervous system and a potential therapeutic agent for neuroinflammatory conditions like Alzheimer's disease.[6] While the precise synthetic route to PLX5622 from commercially available starting materials is proprietary, its structure, featuring a substituted aniline core, highlights the potential of this compound and its analogs as key intermediates in the synthesis of such inhibitors.

Quantitative Data: Biological Activity of CSF-1R Inhibitors

The following table summarizes the in vitro inhibitory activities of PLX5622 and other representative CSF-1R inhibitors. This data is essential for comparing the potency and selectivity of different compounds.

| Compound | Target | IC50 (nM) | Ki (nM) | Reference(s) |

| PLX5622 | CSF-1R | 16 | 5.9 | [4][7] |

| Pexidartinib | CSF-1R | 13 | - | [8] |

| Compound 4 | CSF-1R | 12 ± 3 | - | [9] |

| DCC3014 | CSF-1R | <10 | - | [7] |

| ARRY-382 | CSF-1R | 9 | - | [10] |

| Ki-20227 | CSF-1R | 2 | - | [10] |

| CSF1R-IN-3 | CSF-1R | 2.1 | - | [10] |

Experimental Protocols

The following protocols describe a general synthetic approach for the preparation of anilino-pyrimidine cores, a common scaffold in many kinase inhibitors, using a substituted aniline like this compound. This is followed by a standard in vitro kinase inhibition assay protocol.

Protocol 1: Synthesis of a Substituted Anilino-Pyrimidine Core

This protocol outlines a typical Buchwald-Hartwig amination reaction, a powerful method for the formation of carbon-nitrogen bonds, which is widely used in the synthesis of kinase inhibitors.

Reaction Scheme:

Materials:

-

4,6-dichloro-2-methylpyrimidine (or other suitable dichloropyrimidine)

-

This compound

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware and stirring equipment

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask, add 4,6-dichloro-2-methylpyrimidine (1.0 eq), this compound (1.1 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add Pd₂(dba)₃ (0.05 eq) to the flask under the inert atmosphere.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired anilino-pyrimidine product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro CSF-1R Kinase Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of a compound against a target kinase using a fluorescence-based assay.

Materials:

-

Recombinant human CSF-1R enzyme

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Test compound (e.g., synthesized anilino-pyrimidine derivative) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

384-well microplate

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well microplate, add the assay buffer.

-

Add the test compound solution to the wells (final DMSO concentration should be ≤ 1%). Include wells with DMSO only as a negative control and a known CSF-1R inhibitor as a positive control.

-

Add the poly(Glu, Tyr) substrate to all wells.

-

Initiate the kinase reaction by adding a solution of recombinant CSF-1R enzyme and ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Visualizations

CSF-1R Signaling Pathway

The following diagram illustrates the major signaling cascades activated downstream of CSF-1R upon ligand binding. Inhibition of CSF-1R by small molecules like those derived from this compound blocks these pathways.

Caption: CSF-1R signaling pathways and the point of inhibition.

Experimental Workflow: Synthesis and Evaluation of CSF-1R Inhibitors

The following workflow diagram outlines the key steps in the discovery and preclinical evaluation of novel CSF-1R inhibitors starting from building blocks like this compound.

Caption: Drug discovery workflow for CSF-1R inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PLX-5622 | CSF1R inhibitor | CAS 1303420-67-8 | Buy PLX-5622 from Supplier InvivoChem [invivochem.com]

- 6. ChemGood [chemgood.com]

- 7. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a CSF-1R inhibitor and PET tracer for imaging of microglia and macrophages in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CSF-1R (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

Application Notes and Protocols for the N-alkylation of 3-(Cyclopentyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 3-(cyclopentyloxy)aniline, a key transformation for the synthesis of various intermediates in drug discovery and materials science. Two robust and widely applicable methods are presented: a sustainable catalytic approach using the "borrowing hydrogen" methodology with alcohols and a classic, efficient reductive amination with aldehydes.

Introduction

N-alkylated anilines are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of an alkyl group on the nitrogen atom of an aniline can significantly modulate its physicochemical and pharmacological properties, such as basicity, lipophilicity, and receptor binding affinity. This compound serves as a versatile building block, and its N-alkylation opens avenues to a diverse range of derivatives for screening and development.

This document outlines two distinct and effective protocols for the N-alkylation of this compound:

-

Protocol 1: Catalytic N-Alkylation with Alcohols via Borrowing Hydrogen: This modern and green approach utilizes an alcohol as the alkylating agent in the presence of a transition metal catalyst.[1][2] The reaction proceeds through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then undergoes condensation with the aniline to form an imine.[1] The catalyst, having "borrowed" the hydrogen, then reduces the imine to the desired N-alkylated aniline, with water being the only byproduct.[3] This method is celebrated for its high atom economy and avoidance of hazardous alkyl halides.[2]

-

Protocol 2: Reductive Amination with Aldehydes: A cornerstone of medicinal chemistry, reductive amination involves the reaction of the aniline with an aldehyde to form an imine intermediate, which is subsequently reduced in situ to the corresponding secondary amine.[4][5][6] This one-pot procedure is highly versatile and compatible with a wide range of functional groups, making it a reliable choice for the synthesis of diverse amine libraries.[7]

Mandatory Visualizations

Caption: General experimental workflow for N-alkylation reactions.

Caption: Reaction pathways for the two N-alkylation protocols.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the N-alkylation of anilines analogous to this compound, based on established literature.

Table 1: Catalytic N-Alkylation of Anilines with Alcohols (Borrowing Hydrogen)

| Entry | Alkylating Agent (Alcohol) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | [Ru(p-cymene)Cl₂]₂ / dppf | NaH | Toluene | 110 | 24 | 75-85 |

| 2 | 1-Butanol | NiBr₂ / 1,10-phenanthroline | t-BuOK | Toluene | 130 | 48 | 80-90[8] |

| 3 | Benzyl Alcohol | Ru-aminoamide complex | - | Benzyl Alcohol | 80 | 24 | ~85[9] |

| 4 | 1-Pentanol | RuCl₂(PPh₃)₃ | KOH | Toluene | 110 | 12 | 70-80 |

Table 2: Reductive Amination of Anilines with Aldehydes

| Entry | Alkylating Agent (Aldehyde) | Reducing Agent | Additive/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Acetaldehyde | NaBH(OAc)₃ | Acetic Acid | Dichloromethane | RT | 12 | 85-95 |

| 2 | Butyraldehyde | NaBH₃CN | Acetic Acid | Methanol | RT | 6 | 80-90[10] |

| 3 | Acetaldehyde | Ammonium Formate | 10% Pd/C | 2-Propanol/H₂O | RT | 0.5 | 90-98[11] |

| 4 | Cyclopentanone | BH₃·THF | Acetic Acid | Dichloromethane | RT | 20 | 75-85[12] |

Experimental Protocols

Safety Precaution: These protocols involve handling of flammable solvents, reactive chemicals, and potentially hazardous catalysts. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Nickel-Catalyzed N-Alkylation with 1-Butanol

This protocol describes the selective mono-N-alkylation of this compound with 1-butanol using an earth-abundant nickel catalyst system.[8][13]

Materials:

-

This compound (1.0 mmol, 177.2 mg)

-

1-Butanol (1.2 mmol, 110 µL)

-

Nickel(II) bromide (NiBr₂) (0.1 mmol, 21.9 mg)

-

1,10-Phenanthroline (0.2 mmol, 36.0 mg)

-

Potassium tert-butoxide (t-BuOK) (1.2 mmol, 134.6 mg)

-

Anhydrous Toluene (4.0 mL)

-

Schlenk tube or oven-dried sealed vial with a magnetic stir bar

-

Nitrogen or Argon gas supply

Procedure:

-

To a Schlenk tube containing a magnetic stir bar, add NiBr₂ (0.1 mmol) and 1,10-phenanthroline (0.2 mmol).

-

Seal the tube, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Under a positive flow of inert gas, add potassium tert-butoxide (1.2 mmol), this compound (1.0 mmol), anhydrous toluene (4.0 mL), and 1-butanol (1.2 mmol).

-

Seal the tube tightly and place it in a preheated oil bath at 130 °C.

-

Stir the reaction mixture vigorously for 48 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by carefully adding 10 mL of water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 98:2 to 90:10) to afford the pure N-butyl-3-(cyclopentyloxy)aniline.

Protocol 2: Reductive Amination with Acetaldehyde using Pd/C

This protocol details a rapid and efficient N-ethylation of this compound using a heterogeneous palladium on carbon catalyst with ammonium formate as a convenient in-situ hydrogen source.[11]

Materials:

-

This compound (5.0 mmol, 886 mg)

-

Acetaldehyde (5.0 mmol, 280 µL)

-

10% Palladium on carbon (Pd/C, 50% wet) (0.5 mmol Pd, ~532 mg)

-

Ammonium formate (50 mmol, 3.15 g)

-

2-Propanol (90 mL)

-

Deionized Water (10 mL)

-

Round-bottom flask with a magnetic stir bar

-

Celite®

Procedure:

-

In a 250 mL round-bottom flask, add 10% Pd/C (0.5 mmol).

-

Add a solution of ammonium formate (50 mmol) in water (10 mL) to the flask, followed by 2-propanol (90 mL).

-

Stir the mixture for 5 minutes at room temperature to activate the catalyst.

-

To this stirring suspension, add this compound (5.0 mmol) followed by acetaldehyde (5.0 mmol).

-